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N-(4-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features both an ethoxyphenyl group and an iodopyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the pyrazole ring.
Formation of the acetamide linkage: This involves the reaction of the ethoxyphenyl-pyrazole intermediate with an acylating agent to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions could potentially target the iodine atom or the acetamide group.
Substitution: The iodine atom on the pyrazole ring makes it a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while substitution could introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds might include other pyrazole derivatives or acetamide compounds. The uniqueness of N-(4-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide could lie in its specific substitution pattern and the presence of both an ethoxyphenyl group and an iodopyrazole moiety.
List of Similar Compounds
- N-(4-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
Properties
Molecular Formula |
C13H14IN3O2 |
---|---|
Molecular Weight |
371.17 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H14IN3O2/c1-2-19-12-5-3-11(4-6-12)16-13(18)9-17-8-10(14)7-15-17/h3-8H,2,9H2,1H3,(H,16,18) |
InChI Key |
NTGMBGRELREFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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